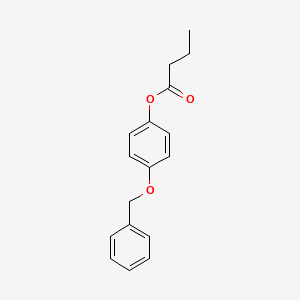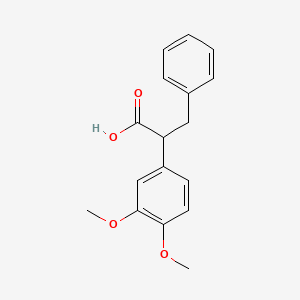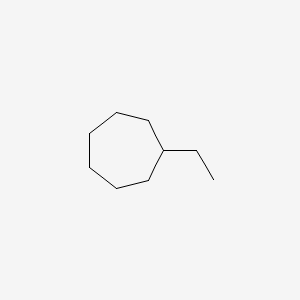
Ethylcycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylcycloheptane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with an ethyl group attached to one of the carbon atoms. This compound is known for its stability and non-polar nature, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of cycloheptene in the presence of ethylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of cycloheptene, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylcycloheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form cycloheptanone and other oxygenated derivatives.
Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, leading to the formation of cycloheptane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products Formed:
Oxidation: Cycloheptanone, cycloheptanol
Reduction: Cycloheptane
Substitution: this compound derivatives with halogen substituents
Wissenschaftliche Forschungsanwendungen
Ethylcycloheptane has several applications in scientific research, including:
Chemistry: It is used as a non-polar solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
Biology: this compound serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Research on this compound derivatives has shown potential in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of ethylcycloheptane primarily involves its interaction with non-polar environments due to its hydrophobic nature. In biological systems, this compound can integrate into lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane (C6H12): A six-membered ring cycloalkane used as a solvent and in the production of nylon.
Cyclooctane (C8H16): An eight-membered ring cycloalkane used in organic synthesis and as a non-polar solvent .
Ethylcycloheptane’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cycloalkanes.
Eigenschaften
CAS-Nummer |
13151-55-8 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
ethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
ITZHTNFXLDFAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



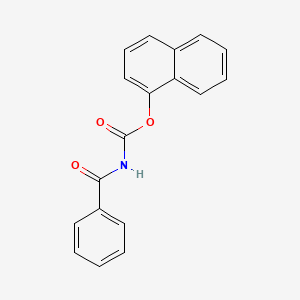
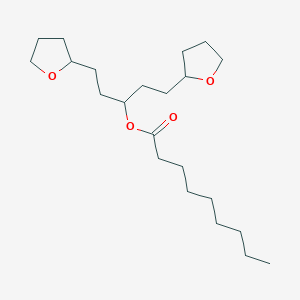
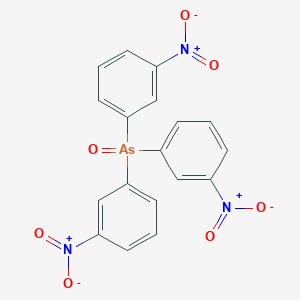
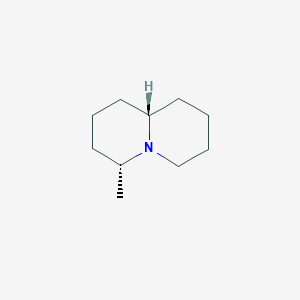
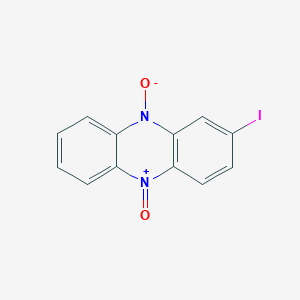

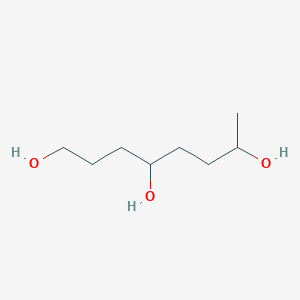
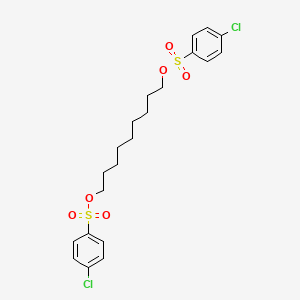

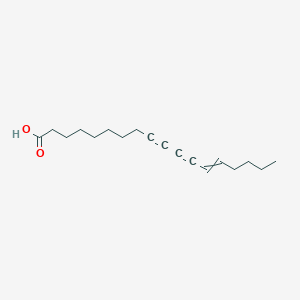
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
